molecular formula C19H26N2O3 B5505678 7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one

7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one

Cat. No.: B5505678
M. Wt: 330.4 g/mol
InChI Key: SCIHDFZWZMHZKM-UHFFFAOYSA-N
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Description

7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one is a synthetic coumarin derivative characterized by a benzopyran-2-one backbone with three key substituents:

  • 7-Diethylamino group: An electron-donating substituent that enhances fluorescence properties by extending conjugation.
  • 4-Methyl group: A small alkyl group that may influence steric interactions and molecular packing.

Coumarins are widely studied for applications in fluorescent probes, pharmaceuticals, and materials science due to their tunable electronic properties. The morpholine moiety in this compound is particularly notable, as morpholine derivatives are common in drug design for their balanced lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name

7-(diethylamino)-4-methyl-3-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-4-21(5-2)15-6-7-16-14(3)17(19(22)24-18(16)12-15)13-20-8-10-23-11-9-20/h6-7,12H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIHDFZWZMHZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one involves several steps. One common synthetic route includes the following steps:

    Substitution Reaction: The starting material, typically a substituted benzene, undergoes a substitution reaction to introduce the diethylamino group.

    Cyclization: The substituted benzene is then cyclized to form the coumarin core structure.

    Morpholine Addition: The morpholine group is introduced through a nucleophilic substitution reaction, resulting in the final product.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a fluorescent probe in various chemical analyses and assays due to its strong fluorescence properties.

    Biology: The compound is employed in biological imaging and fluorescence microscopy to visualize cellular structures and processes.

    Medicine: It is investigated for potential use in diagnostic imaging and as a therapeutic agent in certain medical conditions.

    Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one primarily involves its interaction with light. When exposed to specific wavelengths, the compound absorbs energy and emits light, a property known as fluorescence. This makes it useful in various imaging and diagnostic applications. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally analogous coumarin derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one 7-Diethylamino, 4-Methyl, 3-Morpholin-4-ylmethyl C19H25N2O3* ~343.4 Fluorescence, potential bioactivity -
7-Diethylamino-3-(thiophen-2-yl)-4-methyl-2H-chromen-2-one 7-Diethylamino, 4-Methyl, 3-Thiophen-2-yl C18H19NO2S 313.41 Structural analog with aromatic thiophene group
7-Diethylamino-3-styryl-2H-chromen-2-one (pyridyl derivative) 7-Diethylamino, 3-Styryl (pyridin-4-yl) C25H23N3O2 397.47 Extended conjugation, redshifted fluorescence
3-Nitro-2-oxo-2H-chromen-4-ylamino derivatives 3-Nitro, 4-Amino Varies Varies Antimicrobial activity
7-Hydroxy-2-methyl-3-phenyl-chromen-4-one 7-Hydroxy, 2-Methyl, 3-Phenyl C16H12O3 252.26 Antioxidant, enzyme inhibition
7-Diethylamino-2-propylsulfanyl-4H-thiochromen-4-one 7-Diethylamino, 2-Propylsulfanyl (thiochromenone) C18H22N4OS2 374.52 Sulfur substitution alters electronics

*Hypothetical formula based on structural similarity to .

Key Observations:
  • Substituent Effects: The morpholin-4-ylmethyl group introduces polarity and conformational flexibility compared to rigid aromatic substituents like thiophene () or phenyl (). Morpholine’s puckered ring geometry (as per Cremer-Pople coordinates ) may influence binding interactions in biological systems. Electron-withdrawing groups (e.g., nitro in ) enhance antimicrobial activity but reduce fluorescence, whereas electron-donating groups (e.g., diethylamino) improve optoelectronic properties .
  • Fluorescence and Conjugation: Styryl-substituted derivatives () display redshifted emission due to extended π-conjugation, making them superior for imaging applications compared to the target compound . The diethylamino group in all analogs enhances fluorescence quantum yield by stabilizing excited states.

Biological Activity

7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one, also known as 7-(diethylamino)-4-methylcoumarin, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields of research.

Chemical Structure and Synthesis

The compound's molecular formula is C14H17NO2C_{14}H_{17}NO_2 with a molecular weight of approximately 231.29 g/mol. The structure features a chromene core with diethylamino and morpholinyl groups, which are crucial for its biological activity .

Synthesis Methods

The synthesis typically involves:

  • Preparation of the Chromene Core : Starting from 4-methylcoumarin, the diethylamino group is introduced through a nucleophilic substitution reaction.
  • Formation of the Morpholine Ring : The morpholinyl group is added via a reaction with morpholine derivatives under specific conditions, often involving reflux in solvents like ethanol .

Antimicrobial Properties

Research indicates that 7-diethylamino-4-methylcoumarin exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by activating caspase pathways. The presence of the diethylamino group enhances its interaction with cellular targets, making it a promising candidate for further development in cancer therapeutics .

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with DNA : It can intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), contributing to cellular damage in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 7-diethylamino-4-methylcoumarin against various pathogens using the disk diffusion method. Results indicated a significant zone of inhibition against gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In another study, the compound was tested on MCF-7 cells, where it exhibited IC50 values lower than conventional chemotherapeutics. Combination treatments with doxorubicin showed enhanced cytotoxic effects, indicating a synergistic potential .

Comparative Analysis

CompoundBiological ActivityMechanism
7-Diethylamino-4-methylcoumarinAntimicrobial, AnticancerEnzyme inhibition, DNA interaction
Ethyl 2-(4-methyl-2-oxo-2H-chromen-3-yl)acetateModerate AntimicrobialLess effective due to absence of diethylamino group
Methyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetateAnticancerSimilar mechanisms but different efficacy

Q & A

Q. What are the common synthetic routes for 7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves a multi-step process, including Claisen-Schmidt condensation followed by cyclization. For example, substituted chromenones are synthesized via base-catalyzed condensation of ketones with aldehydes, followed by cyclization using reagents like hydrogen peroxide in ethanol (see similar protocols in and ). Optimization strategies include adjusting molar ratios (e.g., NaOH to substrate), temperature control (e.g., 60–80°C for cyclization), and solvent selection (e.g., ethanol for solubility). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Key techniques include:

  • X-ray crystallography : Resolves absolute configuration and substituent geometry, as demonstrated in studies of structurally analogous chromenones (e.g., and ).
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., diethylamino protons at δ ~3.4 ppm, morpholine protons at δ ~3.6 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks in ). Cross-validation using multiple techniques minimizes misassignment .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s fluorescence properties?

Electron-donating groups (e.g., diethylamino) enhance fluorescence by stabilizing excited states via resonance. For example, the diethylamino group in ’s analog increases quantum yield compared to non-substituted chromenones. UV-Vis spectroscopy (λmax ~400–450 nm) and fluorescence emission spectra (λem ~500–550 nm) quantify these effects. Computational methods like TD-DFT can model electronic transitions and predict substituent impacts .

Q. What strategies resolve contradictions in crystallographic data analysis for such compounds?

Discrepancies in bond lengths or angles often arise from disorder or twinning. Strategies include:

  • Multi-cycle refinement : Use SHELXL ( ) with restraints for flexible moieties (e.g., morpholine rings).
  • Validation tools : Check geometry with PLATON or CCDC Mercury.
  • Complementary techniques : Pair X-ray data with DFT-optimized structures or NMR-derived torsion angles .

Q. How can molecular docking predict biological activity, and what validation methods are employed?

Docking studies (e.g., AutoDock Vina) model interactions between the compound and target proteins (e.g., microbial enzymes in and ). Key steps:

  • Protein preparation : Retrieve structures from PDB (e.g., β-ketoacyl-ACP synthase for antimicrobial studies).
  • Grid parameterization : Focus on active sites (e.g., catalytic triads).
  • Validation : Compare docking scores (ΔG) with experimental IC50 values from enzyme assays or MIC tests. Discrepancies may indicate limitations in force fields or solvation models .

Q. What role does the morpholine substituent play in modulating solubility and bioavailability?

The morpholine group enhances aqueous solubility via hydrogen bonding (e.g., lone pairs on oxygen). LogP calculations (e.g., using MarvinSketch) predict partitioning behavior, while in vitro assays (e.g., Caco-2 permeability) assess bioavailability. Comparative studies with non-morpholine analogs () highlight its contribution to pharmacokinetic profiles .

Q. How can structural dynamics (e.g., ring puckering) affect the compound’s reactivity?

Puckering in the chromenone ring alters conjugation and steric effects. Cremer-Pople parameters ( ) quantify puckering amplitude (q) and phase angle (φ). For example, planar rings favor π-π stacking, while puckered conformations may hinder interactions. MD simulations (e.g., GROMACS) track dynamic behavior under physiological conditions .

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